molecular formula C8H3ClN2S B6253289 4-chloro-3-isothiocyanatobenzonitrile CAS No. 1503332-77-1

4-chloro-3-isothiocyanatobenzonitrile

Cat. No.: B6253289
CAS No.: 1503332-77-1
M. Wt: 194.64 g/mol
InChI Key: SEPHSJNWEKLLQY-UHFFFAOYSA-N
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Description

4-Chloro-3-isothiocyanatobenzonitrile (CID 80405517) is a chemical compound with the molecular formula C8H3ClN2S . It belongs to the class of organic compounds known as isothiocyanatobenzonitriles, which are valuable scaffolds in chemical synthesis and pharmaceutical research. The compound features a benzonitrile core functionalized with both a chloro group and a highly reactive isothiocyanate group at the 3 and 4 positions of the benzene ring, respectively. This structure makes it a versatile building block for the development of more complex molecules. The presence of the isothiocyanate group (-N=C=S) is of particular interest, as this functional group is known to interact with biological nucleophiles and is a key structural motif in compounds studied for various bioactivities . Compounds containing the isothiocyanate group have been investigated in research for their potential to work with anticancer agents . As a reagent, this compound can be used in the synthesis of heterocycles, the preparation of polymerizable compositions , and the development of potential pharmacologically active molecules. It is strictly for research applications as a chemical intermediate or reference standard. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in accordance with good laboratory practices.

Properties

CAS No.

1503332-77-1

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

4-chloro-3-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3ClN2S/c9-7-2-1-6(4-10)3-8(7)11-5-12/h1-3H

InChI Key

SEPHSJNWEKLLQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N=C=S)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of Chlorobenzonitrile Derivatives

Nitration of 4-chlorobenzonitrile introduces a nitro group at the 3-position. Patent CN103274945A details nitration conditions for analogous chlorinated aromatics, employing mixed acid systems (HNO₃/H₂SO₄) at 50–100°C. Adapting this to 4-chlorobenzonitrile would require:

  • Molar ratios : 1:1.5 (substrate:HNO₃) in sulfuric acid.

  • Temperature control : 50–60°C to minimize side reactions.

  • Workup : Neutralization with NaOH (4–6 wt.%) and extraction with dichloroethane.

Yields for similar nitrations range from 75–85%, though regioselectivity must be confirmed via HPLC or NMR.

Reduction of Nitro Group to Amine

The nitro intermediate is reduced to the amine using catalytic hydrogenation or hydrazine-based methods. Patent CN110885298B employs FeCl₃·6H₂O and hydrazine hydrate in ethanol under reflux, achieving >90% conversion for trifluoromethyl-substituted analogs. Applied to 4-chloro-3-nitrobenzonitrile:

  • Conditions : 80–90°C, 3–4 h reaction time.

  • Solvent : Ethanol (2–2.5× substrate mass).

  • Yield : ~80–85% after recrystallization.

Conversion of Amine to Isothiocyanate

Three principal methods are evaluated for introducing the isothiocyanate group:

Thiophosgene Method

Thiophosgene (CSCl₂) reacts with 4-chloro-3-aminobenzonitrile in anhydrous dichloroethane at -5–5°C:

  • Catalyst : Pyridine (1–2 mol%) to neutralize HCl.

  • Yield : 80–90% after vacuum distillation.

  • Purity : >99% achievable via fractional crystallization.

Safety Note : Thiophosgene’s toxicity necessitates closed-system handling and scrubbers for HCl off-gassing.

Carbon Disulfide and Chlorination Approach

A two-step sequence avoids thiophosgene:

  • Dithiocarbamate formation :

    Conducted in NaOH/ethanol at 25°C.

  • Chlorination :

    Requires Cl₂ gas or oxalyl chloride in dichloromethane.

  • Overall yield : 70–75%.

Thiourea Intermediate Method

Reaction with ammonium thiocyanate and bromine:

  • Solvent : Acetonitrile, 0–5°C.

  • Yield : 65–70%, with residual thiourea removed via silica gel chromatography.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity:

ParameterThiophosgene MethodCS₂/Cl₂ MethodThiourea Method
Temperature (°C)-5–525 (Step 1)0–5
Reaction Time (h)3–46–82–3
SolventDichloroethaneEthanol/DCMAcetonitrile
Yield (%)80–9070–7565–70
Purity (%)>9995–9890–95

Key Findings :

  • Thiophosgene offers superior yield but poses safety risks.

  • CS₂/Cl₂ balances safety and efficiency for pilot-scale synthesis.

  • Thiourea methods are less favored due to lower yields and purification challenges.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isothiocyanatobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can undergo cyclization with diamines to form heterocyclic compounds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, solvents like ethanol or methanol, and mild heating (40-60°C).

    Cyclization: Diamines, solvents like toluene, and elevated temperatures (80-100°C).

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, and low temperatures (0-10°C).

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cyclization reactions.

    Amines: Formed from the reduction of the nitrile group.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-isothiocyanatobenzonitrile serves as a versatile intermediate in organic synthesis. Its reactivity can be exploited to synthesize various thiohydantoins and thioxoimidazolidinones, which are compounds of interest in medicinal chemistry. For instance, it is used in the preparation of enzalutamide, an androgen receptor inhibitor approved for treating advanced prostate cancer .

Key Reactions:

  • Synthesis of Thiohydantoins : The compound can be reacted with amines to form thiohydantoins, which exhibit potential anticancer properties.
  • Cyclization Reactions : It can undergo cyclization to yield complex heterocycles that are useful in drug development .

Medicinal Chemistry

The compound's potential as an anticancer agent has been a focal point of research. Its derivatives have shown promise in targeting various cancer pathways.

Case Study: Enzalutamide Synthesis

  • Background : Enzalutamide (Xtandi) is a drug used to treat castration-resistant prostate cancer.
  • Process : The synthesis involves cyclization of this compound with specific amines under controlled conditions to enhance yield and purity .

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for its utility in material science.

Applications:

  • Polymer Chemistry : The compound can be utilized as a building block for creating functional polymers with specific properties.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings or adhesives that require enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of 4-chloro-3-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modifying protein function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Isothiocyanatobenzonitrile: Similar structure but lacks the chloro substituent.

    4-Chloro-3-aminobenzonitrile: Precursor in the synthesis of 4-chloro-3-isothiocyanatobenzonitrile.

    4-Chloro-3-nitrobenzonitrile: Contains a nitro group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of both a chloro and an isothiocyanate group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and form diverse products sets it apart from similar compounds .

Biological Activity

4-Chloro-3-isothiocyanatobenzonitrile (C₈H₄ClN₃S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its structure features a chloro group and an isothiocyanate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its electrophilic nature. Isothiocyanates are known to react with nucleophiles in biological systems, leading to the formation of adducts with proteins and other biomolecules. This reactivity can modulate cellular signaling pathways, potentially influencing processes like cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that isothiocyanates, including this compound, exhibit anticancer properties. They can induce apoptosis in cancer cells by modifying key proteins involved in cell cycle regulation and survival pathways. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that include:

  • Induction of oxidative stress : Leading to cellular damage and apoptosis.
  • Inhibition of specific signaling pathways : Such as the NF-kB pathway, which is often activated in cancer cells.

Antimicrobial Activity

Isothiocyanates also demonstrate antimicrobial properties. They have been found effective against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial membrane integrity and inhibiting essential enzymatic functions within microbial cells.

In Vitro Studies

Several studies have focused on the reactivity of this compound with amino acids and proteins. For example:

  • A study demonstrated that interactions with cysteine residues lead to the formation of thiourea derivatives, which may influence cellular pathways associated with inflammation and cancer progression.

Synthetic Applications

This compound has been utilized as a building block in organic synthesis, showcasing its versatility in creating more complex molecules that may possess enhanced biological activity. For instance:

  • In one study, it was used to synthesize novel derivatives that exhibited improved anticancer activity compared to the parent compound .

Comparative Biological Activity Table

Biological ActivityCompoundMechanism
AnticancerThis compoundInduces apoptosis via oxidative stress
AntimicrobialVarious IsothiocyanatesDisrupts membrane integrity
Anti-inflammatoryThiourea derivativesModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-isothiocyanatobenzonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-3-aminobenzonitrile with thiophosgene or its derivatives under inert conditions. Purity optimization involves chromatographic techniques (e.g., flash column chromatography using ethyl acetate/hexane gradients) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-validate with melting point analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via neutralization with 10% sodium bicarbonate followed by incineration. Regularly monitor storage conditions to avoid hazardous decomposition .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) will show characteristic peaks for the aromatic protons (δ 7.4–8.1 ppm), isothiocyanate group (no direct proton), and nitrile (no proton signal).
  • FT-IR : Confirm the isothiocyanate group via N=C=S stretching (~2050–2150 cm⁻¹) and nitrile (C≡N, ~2220–2260 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ with accurate mass matching theoretical calculations (e.g., m/z 211.5 for C₈H₃ClN₂S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer : Systematically evaluate variables via Design of Experiments (DoE):

  • Factors : Reaction temperature (40–80°C), stoichiometry (1:1 to 1:1.2 amine:thiophosgene), solvent polarity (dichloromethane vs. THF).
  • Responses : Yield, purity, byproduct formation.
    Use ANOVA to identify critical factors. Cross-check by replicating reactions under optimal conditions and comparing with literature data from analogous isothiocyanate syntheses .

Q. What strategies are effective for studying the pH-dependent reactivity of the isothiocyanate group in aqueous media?

  • Methodological Answer : Conduct kinetic studies under buffered conditions (pH 3–10):

  • Reaction : React with primary amines (e.g., benzylamine) to form thiourea derivatives.
  • Monitoring : Use UV-Vis spectroscopy (λ = 250–300 nm) to track thiourea formation.
  • Data Analysis : Plot rate constants vs. pH to identify optimal reactivity (typically pH 7–9 for nucleophilic attack). Validate with LC-MS to confirm product identity .

Q. How can photodegradation pathways of this compound be characterized under UV exposure?

  • Methodological Answer :

  • Experimental Setup : Irradiate solutions (acetonitrile/water) in quartz cuvettes using a UV lamp (254 nm).
  • Analysis : Monitor degradation via HPLC-MS to identify intermediates (e.g., hydrolysis to thiourea or oxidation to sulfonic acid derivatives).
  • Quantum Yield Calculation : Use actinometry to quantify photon flux and correlate with degradation rates. Compare results with computational TD-DFT simulations of excited-state behavior .

Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas to separate volatile impurities.
  • LC-QTOF : High-resolution mass spectrometry identifies non-volatile contaminants (e.g., hydrolysis byproducts).
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from catalytic reactions) with detection limits <1 ppm .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray crystallography data for this compound derivatives be reconciled?

  • Methodological Answer :

  • NMR Dynamics : Consider rotational barriers of the isothiocyanate group causing averaged signals. Variable-temperature NMR can reveal conformational flexibility.
  • X-ray Validation : Compare crystallographic bond lengths (N=C=S: ~1.61 Å) with DFT-optimized geometries. Discrepancies may arise from crystal packing effects or solvent interactions in solution .

Q. What causes variability in biological activity data for this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl) and pre-incubation time to ensure consistent enzyme-inhibitor equilibration.
  • Solvent Effects : DMSO concentrations >1% may denature proteins; use lower concentrations or switch to aqueous-compatible co-solvents (e.g., PEG-400).
  • Statistical Validation : Perform triplicate assays with positive/negative controls and apply Grubbs’ test to exclude outliers .

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